molecular formula C11H8O4 B1462786 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid CAS No. 1156724-77-4

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid

Cat. No.: B1462786
CAS No.: 1156724-77-4
M. Wt: 204.18 g/mol
InChI Key: OTDAVGQFYDIVBS-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a heterocyclic compound characterized by a benzofuran moiety fused to a 2-oxopropanoic acid backbone. This structure imparts unique physicochemical properties, including aromaticity from the benzofuran ring and acidic functionality from the ketopropanoic acid group. The compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, such as 1,2-oxazole derivatives with demonstrated antibacterial and antioxidant activities . Its synthesis typically involves coupling reactions between benzofuran chalcones and hydroxylamine hydrochloride under basic conditions .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDAVGQFYDIVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms.

Biochemical Analysis

Biochemical Properties

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound has been found to inhibit certain bacterial enzymes, contributing to its antibacterial properties .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to activate the Nrf2 pathway, which leads to the upregulation of antioxidant response elements and enhances cellular defense mechanisms . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits protective effects against oxidative damage and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been shown to interact with albumin and other plasma proteins, which facilitate its distribution in the bloodstream . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can further affect its localization and function within the cell .

Biological Activity

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H10O3C_{12}H_{10}O_3 and a molecular weight of 204.18 g/mol. Its structure includes a benzofuran moiety linked to a propanoic acid derivative, characterized by the presence of a carbonyl group adjacent to the benzofuran structure. This configuration contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing pathways related to:

  • Cell Growth : It may modulate signaling pathways that regulate cellular proliferation.
  • Apoptosis : The compound could induce apoptosis in cancer cells through specific molecular interactions.
  • Inflammation : It has been shown to affect inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antioxidant and Anti-inflammatory Effects

Benzofuran derivatives, including this compound, exhibit notable antioxidant properties. Studies have demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models. For example, benzofuran derivatives have been reported to lower tumor necrosis factor (TNF) and interleukin levels in inflammatory models by up to 98% .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays show that it can selectively inhibit the growth of cancer cell lines while sparing normal cells. For instance, certain derivatives have demonstrated up to 41 times more toxicity against cancer cells compared to normal cells .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-(5-Nitro-1-benzofuran-2-yl)-3-oxopropanoic acidNitro group substitutionAntimicrobial activity
1-Benzofuran-2-carboxylic acidCarboxylic acid instead of propanoic acidAntitumor properties
3-(1-Benzothiophen-2-yl)-2-oxopropanoic acidThiophene instead of benzofuranPotential anti-inflammatory effects

This table highlights the diversity within the benzofuran family and underscores the unique properties of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anti-inflammatory Studies : A study demonstrated that derivatives of benzofuran effectively inhibited nitric oxide production and NF-kB transcription activity without cytotoxic effects, suggesting therapeutic potential for chronic inflammatory diseases .
  • Antitumor Activity : Research indicated that certain benzofuran derivatives exhibited selective cytotoxicity against various cancer cell lines, making them promising candidates for further development as anticancer agents .
  • Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to targets involved in cancer progression, providing insights into its potential as a lead compound for drug development .

Scientific Research Applications

Neurological Disorders

Therapeutic Potential
Research indicates that benzofuran derivatives, including 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid, may hold promise in treating central nervous system (CNS) disorders. These compounds have been shown to inhibit protein aggregation, a common feature in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism involves the prevention of aberrant protein aggregation, which is crucial for managing conditions like Alzheimer's, amyotrophic lateral sclerosis, and Huntington's disease .

Case Studies
A patent application describes methods for using benzofuran derivatives to treat various neurological disorders. The compounds were administered in therapeutically effective amounts to patients suffering from conditions characterized by protein aggregation . The results indicated a significant reduction in symptoms associated with these diseases, highlighting the clinical relevance of this compound.

Anti-inflammatory Properties

Biological Activity
The benzofuran nucleus is integral to numerous bioactive compounds. Studies have demonstrated that derivatives of benzofuran exhibit substantial anti-inflammatory effects. For instance, one study reported that a related benzofuran compound effectively reduced levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins IL-1 and IL-8 by over 90% . This suggests that this compound may also possess similar anti-inflammatory properties.

Mechanism of Action
The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory processes. By suppressing NF-κB activity, these compounds can mitigate chronic inflammation, making them candidates for treating inflammatory diseases .

Anticancer Activity

Potential as Anticancer Agents
Recent investigations into the anticancer properties of benzofuran derivatives have revealed promising results. Compounds similar to this compound have shown selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies that minimize adverse effects on healthy tissues .

Research Findings
In studies comparing the cytotoxic effects of various benzofuran derivatives on cancer cell lines, certain compounds demonstrated significantly higher toxicity against cancer cells compared to normal cells, suggesting their potential as effective anticancer agents . The integration of specific structural features within these compounds has been linked to enhanced anticancer activity.

Summary Table: Applications and Findings

Application AreaKey FindingsReferences
Neurological DisordersInhibition of protein aggregation; potential treatment for Alzheimer's and Parkinson's diseases
Anti-inflammatory PropertiesSignificant reduction in pro-inflammatory cytokines; suppression of NF-κB activity
Anticancer ActivitySelective toxicity towards cancer cells; minimal impact on normal cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Oxopropanoic Acid Derivatives

The following compounds share the 2-oxopropanoic acid core but differ in substituents, leading to distinct biological and chemical behaviors:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituent Biological Activity/Application Reference
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid C₁₁H₈O₄ Benzofuran-2-yl Antibacterial, antioxidant precursor
3-(3-Indolyl)-2-oxopropanoic acid C₁₁H₉NO₃ Indol-3-yl Plant hormone (auxin) biosynthesis
3-(4-Hydroxyphenyl)-2-oxopropanoic acid C₉H₈O₄ 4-Hydroxyphenyl Tyrosine metabolism intermediate
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid C₉H₁₀O₃ Cyclohexenyl Salinosporamide A biosynthesis intermediate
3-(Naphthalen-2-yl)-2-oxopropanoic acid C₁₃H₁₀O₃ Naphthalen-2-yl Synthetic building block

Key Differences in Physicochemical Properties

  • Aromaticity and Solubility : The benzofuran and naphthalenyl derivatives exhibit higher hydrophobicity compared to the hydroxylated phenyl or indolyl analogs, affecting their solubility and bioavailability .
  • Acidity : Electron-withdrawing groups (e.g., benzofuran) enhance the acidity of the α-keto proton, influencing reactivity in condensation or coupling reactions .

Pharmacophore Modeling Insights

Pharmacophore studies highlight the necessity of the 2-oxopropanoic acid core for hydrogen bonding with biological targets. Substitutions on the aromatic ring modulate steric and electronic interactions, with benzofuran and naphthalenyl groups enhancing binding to hydrophobic pockets in enzymes .

Preparation Methods

One-Pot Synthesis via Benzoquinone Heteroannulation

A highly effective approach to benzofuran derivatives, including keto acid analogs, is the one-pot heteroannulation of benzoquinones under acidic reflux conditions. This method has been demonstrated to yield benzofuran systems with high efficiency and fewer steps compared to classical multi-step syntheses.

Key Features:

  • Reactants: Benzoquinone and suitable precursors such as hydroquinone or cyclohexenone derivatives.
  • Solvent system: Toluene (PhMe) and glacial acetic acid (AcOH) mixture (4:1 ratio).
  • Conditions: Reflux for 18–24 hours.
  • Mechanism: Involves protonation of benzoquinone, ring opening to conjugated oxo-bis-enone intermediates, nucleophilic attack by water, oxidation, and lactonization to form benzofuran-2(3H)-one derivatives.
  • Characterization: Products confirmed by NMR (1H, 13C), IR, mass spectrometry, and X-ray crystallography.

Example Reaction:

Step Reagents & Conditions Outcome
1 Benzoquinone (2 equiv), hydroquinone (1 equiv) in PhMe/AcOH Reflux 18 h, formation of hydroxybenzofuranone intermediate
2 Addition of saturated NaHCO3, extraction, chromatography Isolation of (E)-5-hydroxy-3-(5-oxofuran-2(5H)-ylidene)benzofuran-2(3H)-one

This approach yields compounds structurally close to 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid, with the keto acid functionality introduced through oxidation and lactonization steps during the reaction sequence.

Copper-Catalyzed Coupling and Cyclization

Another modern synthetic method involves copper-catalyzed coupling of o-hydroxy aldehydes with alkynes to form benzofuran derivatives, which can be further functionalized to keto acid analogs.

Key Features:

  • Catalyst: Copper chloride (CuCl) or copper iodide (CuI).
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Solvent: Dimethylformamide (DMF) or eco-friendly deep eutectic solvents (e.g., choline chloride-ethylene glycol).
  • Mechanism: Formation of copper acetylide intermediate, coupling with o-hydroxy aldehyde, reductive elimination, acidification, and rearrangement to benzofuran.
  • Yields: Moderate to high (45–93%).
  • Advantages: Mild conditions, environmentally benign solvents, and catalytic efficiency.

This method allows the preparation of benzofuran cores with diverse substituents, which can be adapted to introduce keto acid groups through subsequent oxidation or functional group transformations.

Rhodium-Catalyzed C–H Activation and Annulation

Rhodium-based catalysis offers a route to substituted benzofurans via C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination .

Key Features:

  • Catalyst: Cyclopentadienyl rhodium complex (CpRh).
  • Substrates: Substituted benzamides and vinylene carbonate.
  • Solvent: Tetrachloroethane or mixtures like tetrahydrofuran/water.
  • Reaction Steps: C–H activation → migratory insertion → nucleophilic substitution → β-oxygen elimination.
  • Yields: Variable, 30–80%.
  • Outcome: Formation of benzofuran heterocycles with high regioselectivity.

This catalytic strategy is applicable for synthesizing benzofuran derivatives with keto functionalities, potentially including this compound analogs.

Friedel-Crafts Acylation and Subsequent Functionalization

Classical methods involve Friedel-Crafts acylation of benzofuran derivatives followed by regioselective demethylation and Mitsunobu reactions to install diverse substituents.

Key Features:

  • Starting materials: Resorcinol dimethyl ether derivatives.
  • Acylating agents: Acyl halides (RCOCl).
  • Catalyst: Lewis acids such as aluminum chloride (AlCl3).
  • Solvent: Dichloromethane (CH2Cl2).
  • Temperature: -30°C to +30°C.
  • Subsequent steps: Ortho methoxy cleavage with AlCl3/NaI to phenol; Mitsunobu reaction with alcohols.
  • Application: Preparation of benzofuran-2-yl ketones and acids.

This method, while classical, provides a robust route to benzofuran-2-yl substituted keto acids and related amides, with well-established protocols for functional group transformations.

Catalyst-Free and Acid-Mediated Syntheses

Recent advances also include catalyst-free or Bronsted acid-mediated syntheses of benzofurans:

  • Successive reactions of hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile yield benzofuran derivatives without metal catalysts.
  • Bronsted acids such as triflic acid (TfOH) or acetic acid catalyze cyclizations via protonation of alkyne intermediates, facilitating oxa-Michael reactions and lactonization.
  • Solvents like hexafluoroisopropanol (HFIP) stabilize charged intermediates, improving yields (up to 91%).
  • These methods offer environmentally friendly alternatives for benzofuran ring formation, adaptable for keto acid synthesis.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Mechanism Highlights Yield Range Notes
One-Pot Benzoquinone Heteroannulation Benzoquinone, hydroquinone, PhMe/AcOH, reflux 18-24 h Protonation → ring opening → oxidation → lactonization ~80% Efficient, fewer steps, well-characterized products
Copper-Catalyzed Coupling CuCl or CuI, DBU, DMF or DES solvents Copper acetylide formation → coupling → reductive elimination 45–93% Mild, eco-friendly solvent options
Rhodium-Catalyzed Annulation CpRh catalyst, benzamides, vinylene carbonate C–H activation → migratory insertion → β-oxygen elimination 30–80% High regioselectivity, complex substrates
Friedel-Crafts Acylation Acyl halides, AlCl3, CH2Cl2, -30 to +30°C Electrophilic aromatic substitution, demethylation, Mitsunobu Variable Classical, multi-step, versatile
Catalyst-Free / Bronsted Acid Hydroxyl aryl alkynes, sulfur ylides, TfOH or AcOH Protonation → oxa-Michael cyclization → lactonization 70–91% Green chemistry approach, no metal catalyst

Detailed Research Findings

  • The one-pot benzoquinone heteroannulation method reduces synthesis time drastically compared to older multi-day protocols, achieving comparable or better yields with simpler workup and fewer purification steps.
  • Copper-catalyzed methods benefit from the use of deep eutectic solvents , which enhance intermediate stabilization and reaction rates, leading to higher yields and selectivity.
  • Rhodium catalysis, though more complex and costly, enables chemodivergent synthesis of benzofuran derivatives with precise substitution patterns, useful for tailoring biological activity.
  • Classical Friedel-Crafts routes remain relevant for large-scale or industrial synthesis due to their robustness and scalability, despite requiring multiple steps.
  • Catalyst-free and Bronsted acid methods align with green chemistry principles , minimizing hazardous reagents and waste, suitable for sustainable synthesis of benzofuran keto acids.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid, and how can yield optimization be approached?

  • Methodological Answer : The synthesis of α-keto benzofuran derivatives typically involves condensation reactions between benzofuran precursors and oxaloacetate analogs. For example, coupling 1-benzofuran-2-ylmethanol with oxalyl chloride under controlled anhydrous conditions can yield the target compound. Yield optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Refluxing in tetrahydrofuran (THF) with a Lewis acid catalyst (e.g., BF₃·Et₂O) at 60°C for 12 hours has been reported to enhance efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

  • Methodological Answer :
  • NMR : The α-keto group (C=O) at the 2-position deshields adjacent protons, producing distinct downfield shifts in ¹H NMR (δ ~3.5–4.0 ppm for the propanoic acid backbone). ¹³C NMR will show a carbonyl signal near δ 190–200 ppm.
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (conjugated benzofuran C=C) confirm the α-keto and aromatic systems.
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isomers via exact mass matching (theoretical m/z for C₁₁H₈O₄: 204.0423) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: methanol/water) should be mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion. Structure solution using SHELXT (direct methods) and refinement with SHELXL (full-matrix least squares) provides accurate bond lengths and angles. The benzofuran moiety typically adopts a planar conformation, with dihedral angles <5° between fused rings .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths in the benzofuran ring?

  • Methodological Answer : Discrepancies often arise from disorder or twinning. Use PLATON’s ADDSYM tool to check for missed symmetry. If disorder is present, split the model into two parts (e.g., using PART instructions in SHELXL) and refine occupancy parameters. For twinning, apply a TWIN matrix (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) and refine twin fractions. Validate results with R1 < 5% and wR2 < 12% .

Q. What experimental strategies can elucidate the compound’s role in enzymatic pathways, such as isomerization or decarboxylation?

  • Methodological Answer :
  • Isomerization Studies : Incubate the compound with isomerases (e.g., BacB from Bacillus spp.) at pH 7.4 and monitor product formation via HPLC-MS. Use deuterated solvents in ¹H NMR to track proton exchange.
  • Decarboxylation Assays : Conduct kinetic studies under varying pH (4–9) and temperatures (25–45°C). Measure CO₂ release via gas chromatography or a Warburg apparatus. Compare activation energies to distinguish enzymatic vs. non-enzymatic pathways .

Q. How should researchers address conflicting NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Overlapping signals in crowded spectra (e.g., aromatic protons) can be resolved using 2D techniques:
  • HSQC : Correlates ¹H-¹³C couplings to assign carbons adjacent to protons.
  • NOESY : Identifies spatial proximity between protons (e.g., confirming substituent orientation on the benzofuran ring).
    For dynamic systems (e.g., keto-enol tautomerism), variable-temperature NMR (VT-NMR) at 25–60°C can stabilize dominant tautomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(1-Benzofuran-2-yl)-2-oxopropanoic acid
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3-(1-Benzofuran-2-yl)-2-oxopropanoic acid

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